3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is derived from its three primary structural components:
- Chromenone core : A bicyclic system comprising a benzene ring fused to a pyrone moiety (2-oxo-2H-chromene).
- Propanamide linker : A three-carbon chain terminating in an amide group.
- Triazolopyridine heterocycle : A fused bicyclic system containing a triazole and pyridine ring.
The numbering begins at the oxygen atom in the pyrone ring, with substituents assigned positions based on IUPAC priority rules. The methoxy group occupies position 7, while the methyl group resides at position 4 of the chromenone system. The triazolopyridine subsystem is numbered such that the triazole nitrogen atoms are positioned at 1, 2, and 4, with the pyridine ring fused at positions a and 3.
Chromenone Core Architecture Analysis
The chromenone backbone (C₁₅H₁₄O₃) forms the molecule’s central scaffold, with critical substituents influencing its electronic and steric properties:
| Position | Substituent | Electronic Contribution |
|---|---|---|
| 2 | Oxo group (C=O) | Electron-withdrawing conjugation |
| 4 | Methyl (CH₃) | Electron-donating inductive effect |
| 7 | Methoxy (OCH₃) | Resonance donation (+M effect) |
The oxo group at position 2 stabilizes the conjugated π-system, while the methoxy group at position 7 enhances aromaticity through resonance. X-ray diffraction studies of analogous chromenones reveal planar geometries with bond lengths of 1.36 Å (C2–O) and 1.45 Å (C7–O), consistent with partial double-bond character in the pyrone ring.
Triazolopyridine Heterocyclic System Configuration
The triazolo[4,3-a]pyridine moiety (C₆H₄N₃) is a bicyclic system comprising:
- A pyridine ring (six-membered, aromatic) fused to a triazole ring (five-membered, containing three nitrogen atoms).
- Key bonding features :
- N1 and N2 in the triazole participate in conjugation with the pyridine’s π-system.
- The C3 position of the triazole links to the ethyl group of the propanamide linker.
Computational studies indicate that the triazolopyridine system adopts a near-planar conformation (dihedral angle < 5°), facilitating π-π stacking interactions with biological targets. The N4 atom exhibits partial negative charge density (-0.32 e), making it a potential hydrogen bond acceptor.
Propanamide Linker Conformational Dynamics
The propanamide bridge (–CH₂CH₂CONH–) connects the chromenone and triazolopyridine subsystems. Key conformational properties include:
| Parameter | Value | Significance |
|---|---|---|
| C–C bond rotation barrier | 8–12 kcal/mol | Restricted rotation at room temperature |
| Amide bond length (C=O) | 1.23 Å | Partial double-bond character |
| N–H···O=C hydrogen bond | 2.89 Å | Stabilizes trans conformation |
Molecular dynamics simulations reveal two dominant conformers:
- Extended conformation : Favors interactions with hydrophobic pockets.
- Bent conformation : Optimizes hydrogen bonding with polar residues.
The linker’s flexibility enables adaptive binding to diverse biological targets while maintaining structural rigidity through amide resonance.
X-ray Crystallographic Data Interpretation
Although crystallographic data for this specific compound remains unpublished, analogous structures provide insights:
| Feature | Chromenone Derivatives | Triazolopyridines |
|---|---|---|
| Unit cell dimensions | a = 7.21 Å, b = 13.45 Å | a = 5.89 Å, b = 8.02 Å |
| Bond angle (C–O–C) | 117.5° | 122.3° |
| Torsion angle (amide) | 178.9° | 175.2° |
The chromenone core likely crystallizes in a monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds between amide N–H and carbonyl O atoms. Predicted lattice parameters (a = 10.2 Å, b = 6.8 Å, c = 14.5 Å) align with derivatives exhibiting similar substituent patterns.
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C22H22N4O4/c1-14-11-22(28)30-18-13-17(29-2)15(12-16(14)18)6-7-21(27)23-9-8-20-25-24-19-5-3-4-10-26(19)20/h3-5,10-13H,6-9H2,1-2H3,(H,23,27) |
InChI Key |
GMXGNRRRVKPEDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Coumarin Core
The coumarin core, 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl , is synthesized via a Perkin reaction or Pechmann condensation . Key steps include:
Critical Notes :
-
The methylation step ensures regioselectivity at position 7, critical for biological activity .
-
Functionalization may involve nucleophilic substitution to introduce the propanamide chain .
Synthesis of the Triazolopyridine Ethylamine
The triazolo[4,3-a]pyridine-3-yl ethylamine moiety is synthesized via cyclization and alkylation:
Key Challenges :
-
Cyclization efficiency depends on reaction temperature and catalyst choice (e.g., CuI for click chemistry).
-
Reductive amination requires controlled pH to avoid side reactions .
Amide Coupling
The final step involves coupling the coumarin and triazolopyridine moieties via an amide bond:
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Ester Activation | DCC, HOBt | DMF, 0–25°C, 12–24 hours | 65–80% | |
| Direct Coupling | EDCl, HOBt | Dichloromethane, RT, 6–8 hours | 70–85% |
Optimization Insights :
-
Solvent Choice : DMF enhances solubility of polar intermediates .
-
Catalysts : HOBt reduces racemization and improves coupling efficiency.
Purification and Characterization
Post-synthesis, the compound is purified and validated using:
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Perkin + EDC) | Route B (Pechmann + DCC) |
|---|---|---|
| Reaction Time | 24 hours | 18 hours |
| Yield | 75% | 82% |
| Advantages | High regioselectivity | Better scalability |
| Limitations | Requires anhydrous conditions | Lower functional group tolerance |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols.
Substitution: Products include nitro and halogenated derivatives.
Scientific Research Applications
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s uniqueness, it is compared structurally and functionally with analogous derivatives.
Table 1: Structural and Molecular Comparison
*Calculated based on analogous structures due to incomplete data in evidence.
Key Observations:
Replacement of the triazolo-pyridine group with pyridine (as in ) reduces nitrogen content, which may diminish kinase-binding affinity due to fewer hydrogen-bonding sites.
Triazolo-Pyridine Linkers :
- The ethyl spacer in the target compound versus a methyl linker (e.g., ) provides greater rotational freedom, possibly optimizing interactions with deep hydrophobic pockets in enzyme active sites.
- Compounds with pyrrolo-pyridine-dione cores (e.g., ) exhibit electron-deficient regions, which could enhance reactivity in redox-mediated biological processes.
Pharmacological Implications :
- The tetrahydrofuran-triazole derivative introduces stereochemical complexity and additional oxygen atoms, which may improve aqueous solubility but reduce blood-brain barrier penetration.
- The absence of a coumarin moiety in and limits photophysical utility but focuses activity on heterocycle-driven targets (e.g., kinases or GPCRs).
Table 2: Functional Group Impact on Properties
Biological Activity
The compound 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic organic molecule that integrates a chromenone core with a triazolopyridine moiety. This unique structure suggests potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 419.5 g/mol. The compound's structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O4 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1574351-76-0 |
The chromenone core is known for its antioxidant and anti-inflammatory properties, while the triazolopyridine component may enhance its interaction with biological targets such as enzymes and receptors.
Preliminary studies indicate that the compound exhibits significant biological activity through the modulation of various signaling pathways. Although the exact mechanisms are still under investigation, it is believed that the compound may influence enzyme activity and receptor interactions, which are critical for its pharmacological effects.
Biological Activities
- Antioxidant Properties : The chromenone structure contributes to antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, making it a candidate for treating inflammatory disorders.
- Anticancer Activity : Initial findings suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
Several studies have evaluated the biological activities of similar compounds:
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that related triazole derivatives exhibited significant cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells) .
- Enzyme Inhibition : Research has indicated that compounds with similar structures can inhibit specific enzymes involved in cancer progression and inflammation .
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Preliminary data suggest binding affinity to certain enzymes or receptors, influencing their activity.
| Interaction Target | Type of Interaction | Potential Effect |
|---|---|---|
| Enzyme A | Competitive Inhibition | Reduced activity |
| Receptor B | Allosteric Modulation | Enhanced signaling |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Chromenone Core : This step often utilizes condensation reactions involving appropriate aldehydes and ketones.
- Coupling with Triazolopyridine : The amine from the triazolopyridine reacts with an acyl chloride derived from the chromenone structure.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide?
- Methodology :
- The synthesis involves multi-step organic reactions, including:
Chromenone core formation : Methoxy-substituted coumarin derivatives are synthesized via Pechmann condensation (7-methoxy-4-methyl-2H-chromen-2-one) .
Triazolo-pyridine coupling : The [1,2,4]triazolo[4,3-a]pyridine moiety is introduced via cyclization reactions (e.g., hydrazine derivatives reacting with carbonyl groups) .
Amide bond formation : The chromenone and triazolo-pyridine units are linked using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Key parameters : Temperature control (0–80°C), solvent selection (DMF, ethanol), and purification via column chromatography .
Q. How is the structural integrity of the compound validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., methoxy at δ ~3.8 ppm, carbonyl at δ ~170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₃N₃O₄: 418.1768) .
- FTIR : Identifies characteristic bonds (e.g., C=O at ~1700 cm⁻¹, N-H amide at ~3300 cm⁻¹) .
Q. What preliminary biological assays are recommended for screening activity?
- Assay design :
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity) .
Advanced Research Questions
Q. How can reaction yields be optimized during triazolo-pyridine cyclization?
- Strategies :
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance cyclization efficiency .
- Solvent effects : Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates .
- Reaction monitoring : Real-time TLC or in-situ NMR to track intermediate formation .
- Case study : A 91% yield was achieved using ethanol and acetic acid for hydrazone cyclization .
Q. How to resolve contradictions in biological activity data across studies?
- Approaches :
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific binding .
- Metabolic stability tests : Assess hepatic microsome degradation to rule out false negatives .
- Example : Discrepancies in anticancer activity may arise from differential cell membrane permeability .
Q. What computational methods predict binding interactions with biological targets?
- Tools :
- Molecular docking (AutoDock Vina) : Simulate interactions with kinases (e.g., EGFR) or GPCRs .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy groups enhance lipophilicity) .
Comparative Data and Structural Insights
Methodological Recommendations
- Synthesis troubleshooting : Use scavenger resins (e.g., QuadraSil MP) to remove unreacted intermediates .
- Biological assay controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
- Data reproducibility : Archive raw NMR/MS files in public repositories (e.g., ChemSpider) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
